molecular formula C17H20ClNO5S B2384223 [2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine CAS No. 929394-14-9

[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine

Cat. No.: B2384223
CAS No.: 929394-14-9
M. Wt: 385.86
InChI Key: NHIIUGTWMUMUFL-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine is an organic compound that features a combination of aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic groups can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the sulfonyl group.

    5-Chloro-2-methoxybenzenesulfonamide: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of [2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO5S/c1-22-14-6-4-12(10-16(14)24-3)8-9-19-25(20,21)17-11-13(18)5-7-15(17)23-2/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIIUGTWMUMUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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